2,6-Anhydro-1-deoxygalacto-hept-1-enitol
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Overview
Description
2,6-Anhydro-1-deoxygalacto-hept-1-enitol is a chemical compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol typically involves the dehydration of galactose derivatives under specific conditions. The reaction often requires the use of strong acids or bases as catalysts to facilitate the removal of water molecules and the formation of the anhydro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Anhydro-1-deoxygalacto-hept-1-enitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,6-Anhydro-1-deoxygalacto-hept-1-enitol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Anhydro-1-deoxy-D-gluco-hept-1-enitol
- 2,6-Anhydro-1-deoxy-D-manno-hept-1-enitol
Uniqueness
2,6-Anhydro-1-deoxygalacto-hept-1-enitol is unique due to its specific anhydro structure and the presence of a double bond in the hept-1-enitol moiety. This structural uniqueness imparts distinct chemical and physical properties, differentiating it from other similar compounds .
Properties
CAS No. |
62771-96-4 |
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Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methylideneoxane-3,4,5-triol |
InChI |
InChI=1S/C7H12O5/c1-3-5(9)7(11)6(10)4(2-8)12-3/h4-11H,1-2H2/t4-,5+,6+,7-/m1/s1 |
InChI Key |
GUNAWUQZIVSTCQ-JRTVQGFMSA-N |
Isomeric SMILES |
C=C1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C=C1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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